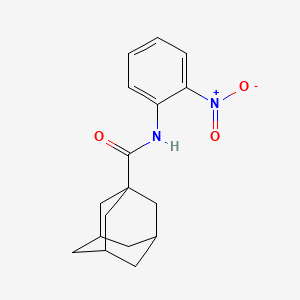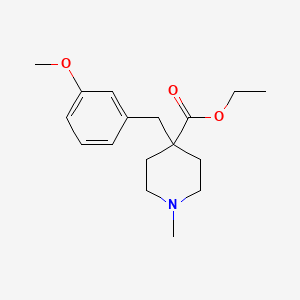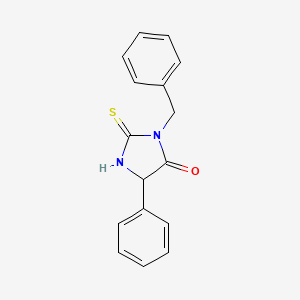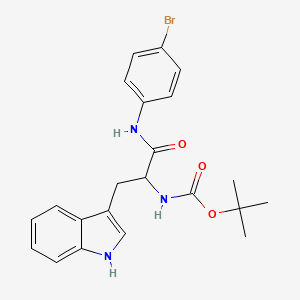
N-(2-nitrophenyl)-1-adamantanecarboxamide
Descripción general
Descripción
N-(2-nitrophenyl)-1-adamantanecarboxamide, also known as NNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. NNP is a derivative of adamantane, a polycyclic hydrocarbon, and is synthesized through a multi-step process involving various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2-nitrophenyl)-1-adamantanecarboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell growth and replication. This compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Additionally, this compound has been shown to inhibit the activity of the viral protease, which is essential for the replication of viruses such as HIV.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors. Additionally, this compound has been shown to modulate the immune response, which may contribute to its antiviral and antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-nitrophenyl)-1-adamantanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal studies. However, this compound has some limitations for lab experiments. It is relatively insoluble in water, which may limit its use in certain assays. Additionally, this compound has not been extensively studied in human clinical trials, which may limit its potential for therapeutic use.
Direcciones Futuras
There are several future directions for research on N-(2-nitrophenyl)-1-adamantanecarboxamide. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of this compound, which may lead to the development of new drugs targeting key enzymes and proteins involved in cell growth and replication. Additionally, further studies are needed to evaluate the potential therapeutic use of this compound in human clinical trials.
Aplicaciones Científicas De Investigación
N-(2-nitrophenyl)-1-adamantanecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer, antiviral, and antimicrobial properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to be effective against the herpes simplex virus and the human immunodeficiency virus (HIV). Additionally, this compound has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
N-(2-nitrophenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-16(18-14-3-1-2-4-15(14)19(21)22)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCXCBUKTRGNPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-amino-7-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4984238.png)
![ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4984246.png)

![3-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B4984270.png)
![3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4984271.png)

![2-[3-(2-furoyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4984277.png)
![3-(2,4-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4984279.png)

